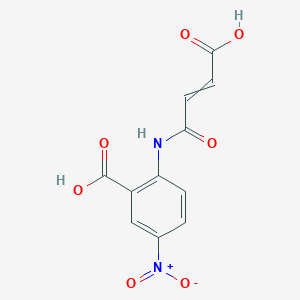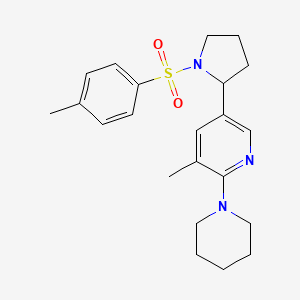
4-(1,1-Dioxidothiomorpholino)benzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-Dioxidothiomorpholino)benzimidamide is a chemical compound with the molecular formula C11H15N3O2S It is characterized by the presence of a benzimidamide group attached to a thiomorpholine ring that has been oxidized to a sulfone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxidothiomorpholino)benzimidamide typically involves the reaction of benzimidamide with thiomorpholine followed by oxidation. One common method includes the use of phosphorus oxychloride in dimethylformamide (DMF) as a solvent, with the reaction mixture being heated to 80-90°C . The product is then precipitated by adding the reaction mixture to ice water containing ammonium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,1-Dioxidothiomorpholino)benzimidamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives.
Substitution: The benzimidamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted benzimidamides.
Wissenschaftliche Forschungsanwendungen
4-(1,1-Dioxidothiomorpholino)benzimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(1,1-Dioxidothiomorpholino)benzimidamide is not fully understood. it is believed to interact with various molecular targets due to its structural similarity to other bioactive benzimidazole derivatives . These interactions may involve binding to enzymes or receptors, thereby modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: A core structure in many bioactive molecules.
Thiomorpholine: A sulfur-containing heterocycle with various applications.
Sulfones: Compounds containing a sulfone group, known for their stability and biological activity.
Uniqueness
4-(1,1-Dioxidothiomorpholino)benzimidamide is unique due to the combination of a benzimidamide group with a thiomorpholine ring oxidized to a sulfone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H15N3O2S |
|---|---|
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)benzenecarboximidamide |
InChI |
InChI=1S/C11H15N3O2S/c12-11(13)9-1-3-10(4-2-9)14-5-7-17(15,16)8-6-14/h1-4H,5-8H2,(H3,12,13) |
InChI-Schlüssel |
KZHUAIDLVJZQGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B11816665.png)


![(2R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid](/img/structure/B11816681.png)





![(10R,15S)-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-3-one](/img/structure/B11816708.png)


![Methyl 3-(2,2,2-trifluoroacetyl)oxy-5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11816723.png)
![(2,2,2-trifluoroacetyl) 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylate](/img/structure/B11816724.png)
